Diacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Precursor for substituted amides: Diacetamide can be readily transformed into various substituted amides through nucleophilic substitution reactions. By utilizing different nucleophiles, researchers can synthesize various amides with diverse functionalities, expanding the range of available molecules for further study [].

- Preparation of heterocycles: Diacetamide can be used as a starting material for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. This allows researchers to explore the properties and potential applications of novel heterocycles in various fields [].

Analytical Chemistry:

- Chromatographic separation: Diacetamide can be used as a stationary phase component in chromatography, a technique for separating mixtures based on their interactions with a stationary phase. This application utilizes diacetamide's ability to interact with different molecules via hydrogen bonding and other intermolecular forces [].

Material Science:

- Synthesis of functional polymers: Diacetamide can be incorporated into the structure of polymers, leading to materials with specific properties. Researchers can tailor these properties by modifying the diacetamide structure or incorporating it with other building blocks, allowing for the exploration of novel materials for various applications [].

Diacetamide is an amide formed by the reaction of acetic acid with diamine. It's a white crystalline solid at room temperature []. While its natural occurrence is not well documented, diacetamide can be synthesized in a lab and serves as a reference compound in pharmaceutical testing [].

Molecular Structure Analysis

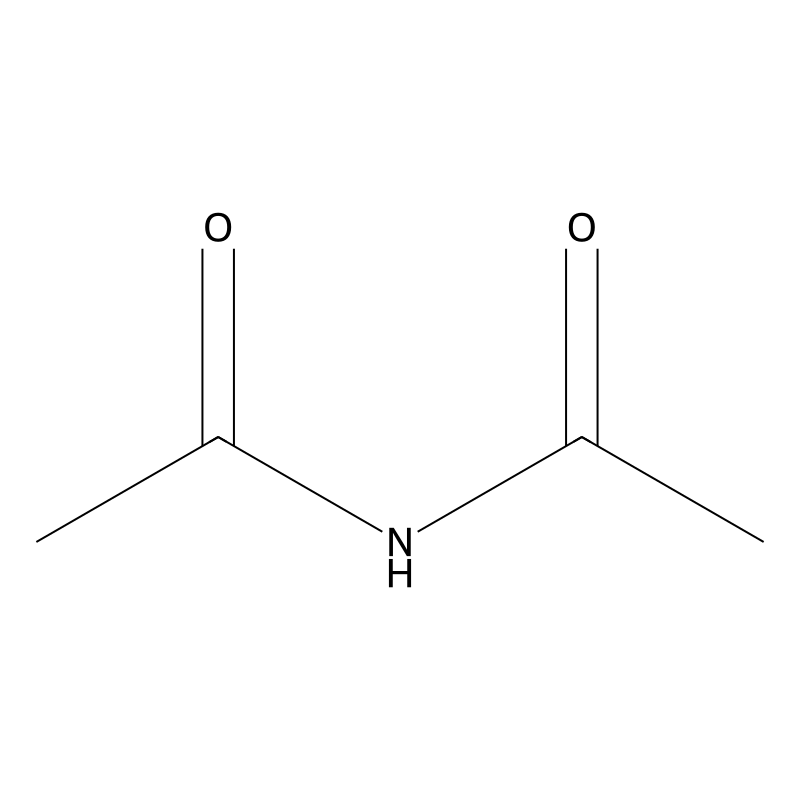

The diacetamide molecule consists of a central nitrogen atom bonded to two acetyl (CH₃CO) groups and two hydrogen atoms. The key features include:

- Amide Bond: The C-N bond between the carbonyl carbon and the nitrogen atom is a polar covalent bond with partial double bond character due to resonance. This imparts specific chemical properties to the molecule [].

- Hydrogen Bonding: The presence of both amide hydrogens and carbonyl oxygens allows for hydrogen bonding, which can influence the physical properties of diacetamide [].

Chemical Reactions Analysis

Synthesis

Diacetamide can be synthesized through the reaction of acetic anhydride with ammonia, as shown in the balanced equation:

(CH₃CO)₂O + 2NH₃ → (CH₃CO)₂NH + CH₃COOH []

Other methods using diamines and copper catalysts have also been explored [].

Decomposition

Under high temperatures, diacetamide can decompose into various products, including ethylamine, acetic acid, and ammonia. The exact decomposition pathway depends on reaction conditions [].

Other Reactions

Diacetamide may participate in other reactions typical of amides, such as hydrolysis or acylation, but specific research on its reactivity is limited.

Physical and Chemical Properties

- Hydrolysis: Diacetamide can react with water to yield acetamide and acetic acid:

- Amide Exchange: Diacetamide can undergo amide exchange reactions, where it reacts with other amines to form new amides. This reaction is often catalyzed by metal catalysts such as copper oxide, enhancing the efficiency of the process .

Diacetamide exhibits notable biological activity. It has been studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties. The compound may also interact with various biological pathways, although specific mechanisms remain under investigation. Research indicates that diacetamide can influence enzyme activity and cellular signaling pathways, suggesting potential applications in pharmacology .

Several methods exist for synthesizing diacetamide:

- Reaction of Acetic Anhydride with Ethanolamine: This method involves reacting ethanolamine with acetic anhydride, producing diacetamide along with ammonium sulfate as a by-product.

- Amide Exchange Reactions: Utilizing copper-catalyzed methods allows for the efficient synthesis of diacetamide from other amides and acetonitrile .

- Direct Acylation: Direct acylation of amines using acetic acid or its derivatives can also yield diacetamide.

Studies on diacetamide's interactions highlight its role in various chemical environments. Interaction studies have shown that diacetamide can participate in hydrogen bonding and coordination with metal ions, affecting its reactivity and stability in different conditions. Understanding these interactions is crucial for optimizing its use in industrial applications and pharmaceuticals .

Diacetamide shares structural similarities with several other compounds, particularly within the amide family. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetamide | C₂H₅NO | Simpler structure with one acetyl group |

| N,N-Diacetylhydrazine | C₄H₈N₂O₂ | Contains hydrazine functionality |

| Hexamethylenediamine | C₆H₁₈N₂ | A diamine that can form multiple amides |

Uniqueness of Diacetamide: Unlike simpler amides such as acetamide, diacetamide's dual acetyl groups provide enhanced reactivity and versatility in synthetic applications, making it valuable in both pharmaceutical and industrial chemistry.

Classical Synthesis Pathways

The classical synthesis of diacetamide involves the acetylation of acetamide using acetic anhydride under acidic conditions. Early work by Bistrzycki and Ulffers in 1894 demonstrated that heating acetamide with a two-fold excess of acetic anhydride at 200–205°C for 8–10 hours yielded diacetamide [2]. Smith and Orton later refined this method by introducing mineral acid catalysts, such as sulfuric acid, which dramatically accelerated the reaction. For instance, s-tribromoaniline, which remained inert with acetic anhydride alone, underwent complete monoacetylation within 10 minutes when catalyzed by sulfuric acid [2].

A key mechanistic insight involves the role of diortho-substituted anilines. These substrates resist monoacetylation under mild conditions but readily form diacetamides at elevated temperatures (150–160°C) with excess acetic anhydride [2]. This behavior contrasts with mono-ortho-substituted anilines, which acetylate rapidly at room temperature. Classical methods often employ glacial acetic acid as a solvent to moderate reaction exothermicity and improve yields [2].

Copper-Catalyzed Amide Exchange Reactions

While classical methods dominate diacetamide synthesis, recent explorations into transition metal catalysis have emerged. Diacetamide’s bidentate O,O-chelating capability [1] suggests potential in metal-mediated reactions. For example, Kraihanzel and Grenda reported diacetamide complexes with metal(II) perchlorates, though catalytic applications remain underexplored [2]. Current research focuses on optimizing copper-based systems for amide bond formation, though direct evidence in diacetamide synthesis is limited.

Catalyst Development for Diacetamide Synthesis

Acid catalysts remain central to diacetamide production. Sulfuric acid, hydrochloric acid, and fuming nitric acid [3] are widely used to protonate acetamide, enhancing its nucleophilicity toward acetic anhydride. Smith and Orton’s work highlighted that catalytic sulfuric acid reduced reaction times from weeks to minutes for stubborn substrates like s-tribromoaniline [2].

Recent innovations include the use of heterogeneous catalysts to simplify product isolation. For example, Klimochkin et al. achieved a 92% yield in the Ritter reaction by employing sulfuric acid with nitric acid-acetonitrile systems, enabling efficient N,N-diacetylation of adamantane derivatives [3].

Table 1: Catalyst Performance in Diacetamide Synthesis

| Catalyst | Substrate | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| H₂SO₄ | s-Tribromoaniline | 25 | >90 | [2] |

| HNO₃/H₂SO₄ | 1,3-Dimethyladamantane | 20 | 92 | [3] |

| HCl (gaseous) | Acetamide | 250 | Moderate | [2] |

Green Chemistry Approaches to Synthesis

Green synthesis strategies emphasize solvent reduction, atom economy, and safer reagents. The Ritter reaction, as applied by Klimochkin et al., exemplifies this approach. Using acetonitrile and sulfuric acid, they diacetylated 1,3-dimethyladamantane at 20°C, achieving high yields without hazardous solvents [3]. Additionally, ethyl acetate—a low-toxicity solvent—facilitated product isolation, aligning with green principles [3].

Water-based workup further enhances sustainability. Adjusting the pH to 5–9 post-reaction minimizes acid waste, while decanting aqueous layers reduces organic solvent use [3]. However, the reliance on concentrated acids like H₂SO₄ remains a challenge, prompting research into biocatalysts or ionic liquids as alternatives.

Industrial Scale Production Considerations

Industrial production prioritizes cost-efficiency, scalability, and purity. Classical methods using excess acetic anhydride and acid catalysts are readily scalable but generate byproducts like acetic acid. To address this, continuous-flow reactors are being tested to improve heat management and reduce excess reagent use [2].

The Ritter reaction’s high yield (92%) and mild conditions make it promising for large-scale applications [3]. Industrial protocols often include:

- Batch Processing: Mixing substrates with acetic anhydride and acid catalysts in stirred-tank reactors.

- Temperature Control: Maintaining 150–160°C for classical acetylation or 20–25°C for Ritter-type reactions [3].

- Purification: Filtration and washing with ethyl acetate to isolate crystalline diacetamide [3].

Economic factors, such as acetic anhydride cost and catalyst recycling, heavily influence process design. Advances in heterogeneous catalysis aim to reduce reliance on corrosive acids, enhancing equipment longevity and safety.

Diacetamide serves as an exceptional model system for studying intermolecular three-center hydrogen bonding phenomena due to its unique molecular architecture containing two carbonyl acceptor groups and one amide hydrogen donor. High-level ab initio calculations by Parra et al. have demonstrated that the trans-trans conformer of diacetamide provides an ideal framework for three-center hydrogen bonding, where a single hydrogen atom simultaneously interacts with two acceptor atoms [1] [2].

The computational studies reveal that three-center hydrogen bonding in diacetamide complexes exhibits distinct characteristics compared to conventional two-center interactions. In diacetamide-hydrogen cyanide dimers, the interaction energy per hydrogen bond is appreciably smaller in three-center configurations than in two-center arrangements, indicating negative cooperativity [1] [2]. This negative cooperative effect represents a fundamental characteristic of intermolecular three-center hydrogen bonds, where the presence of multiple acceptor sites competing for the same hydrogen donor leads to weakened individual interactions.

Molecular orbital calculations at the MP2/6-31G* level demonstrate that the geometric constraints imposed by the rigid diacetamide framework significantly influence the three-center bonding patterns [1]. The proton-acceptor atoms are held in fixed positions within the molecule, creating a pre-organized system that facilitates systematic study of three-center interactions. Frequency shift analyses, bond length measurements, and nuclear magnetic resonance chemical shift calculations all consistently support the negative cooperative nature of these three-center hydrogen bonds [1] [2].

The three-center hydrogen bonding in diacetamide-methanol complexes shows similar negative cooperativity, though the magnitude varies depending on the specific acceptor molecule [1]. Despite the negative cooperativity, some three-center diacetamide complexes remain energetically favorable compared to their two-center counterparts, indicating that geometric factors and overall binding stability can compensate for the reduced per-bond strength [1].

Hydrogen Bond Cooperativity Models

The study of hydrogen bond cooperativity in diacetamide systems has revealed complex patterns that depend on molecular architecture and environmental factors. Computational investigations have established that diacetamide participates in both positive and negative cooperative effects, depending on the specific hydrogen bonding arrangement [3] [4] [5].

Positive cooperativity manifests most prominently in extended amide chains where diacetamide serves as a model compound. Jiang et al. developed predictive schemes showing that cooperativity effects in acetamide chains can reach up to 190% of the dimer hydrogen bonding energy [3]. These cooperative effects arise from electronic delocalization along the hydrogen bonding network, where the formation of one hydrogen bond enhances the ability of neighboring groups to form additional bonds.

The cooperativity model for diacetamide incorporates both through-space and through-bond effects. Density functional theory calculations at the B3LYP/6-31+G** level with basis set superposition error corrections have been used to parameterize cooperativity schemes [3]. The model predicts individual hydrogen bonding energies in chains containing multiple diacetamide units, revealing how cooperativity scales with chain length and local environment.

Recent studies by Soloviev et al. have identified polarization effects as a major contributor to hydrogen bond cooperativity in secondary amides including diacetamide [5]. The formation of an initial hydrogen bond with the carbonyl oxygen increases the strength of subsequent hydrogen bonds formed by the amide nitrogen-hydrogen group through polarization toward the zwitterionic resonance form. This polarization effect can increase hydrogen bond strength by more than an order of magnitude in non-polar solvents [5].

The cooperativity models also account for anticooperative effects observed in certain diacetamide complexes. Faure et al. demonstrated that in diacetamide-water complexes, the formation of hydrogen bonds can slightly increase the force constant of non-bonded hydroxyl groups, consistent with anticooperativity theory [6]. This effect results from electron withdrawal from the hydrogen bond acceptor, reducing its ability to participate in additional hydrogen bonding interactions.

Diacetamide-Water Dimer Interactions

The hydrogen bonding interactions between diacetamide and water have been extensively characterized through combined experimental and computational approaches. Fu et al. conducted comprehensive density functional theory and MP2 calculations using large basis sets to determine the equilibrium structures of diacetamide-water complexes [7]. Their investigations revealed three distinct binding motifs: a cyclic double-hydrogen bonded structure and two open structures with hydrogen bonds at the carbonyl groups in cis and trans positions.

The most stable diacetamide-water complex adopts a cyclic double-hydrogen bonded configuration with a stabilization energy of -44 kilojoules per mole at the MP2/6-31G** level [6] [7]. This cyclic structure involves simultaneous hydrogen bonding between the water molecule and both amide groups of diacetamide, creating a seven-membered ring system. The geometric parameters optimized at different theoretical levels consistently show that the cyclic arrangement provides maximum stabilization through cooperative hydrogen bonding effects.

Computational analysis reveals that the two carbonyl groups in diacetamide possess approximately equivalent proton acceptor abilities, with the trans-positioned open structure being only about 1 kilojoule per mole more stable than the cis-positioned structure [6]. This near-equivalence reflects the symmetric nature of the diacetamide molecule and the similar electronic environments of both carbonyl groups.

Solvent effects play a crucial role in determining the relative stabilities of different diacetamide-water isomers. Calculations using the Onsager reaction field model at the B3LYP/6-311++G** level demonstrate that solvent polarity significantly influences the structures and relative stabilities of the complexes [7]. The cis-trans configuration emerges as the most stable isomer in both gas phase and solution phase, with the polarity of the solvent environment affecting the magnitude of the stabilization.

The hydrogen bonding geometries in diacetamide-water dimers exhibit typical characteristics of amide-water interactions, with oxygen-hydrogen distances of approximately 2.0 Angstroms and nearly linear donor-hydrogen-acceptor arrangements [7]. Vibrational frequency calculations show characteristic red shifts in the carbonyl stretching modes and blue shifts in the nitrogen-hydrogen stretching modes upon complex formation, consistent with the charge transfer and polarization effects associated with hydrogen bonding.

Crystalline State Hydrogen Bonding Networks

The crystalline state of diacetamide provides insights into the extended hydrogen bonding networks that govern solid-state packing and stability. X-ray crystallographic studies and computational analyses have revealed that diacetamide molecules organize into well-defined dimeric units connected through cyclic hydrogen bonding patterns [8] [9].

In the crystalline state, diacetamide exists as dimers where molecules are bound via CO···HN hydrogen bonds [8]. One carbonyl group of each molecule acts as a proton acceptor for the amide hydrogen of the neighboring molecule, while the other carbonyl group remains unbonded. This asymmetric bonding pattern creates a cyclic dimer structure that serves as the fundamental building block for the crystal lattice.

The crystalline hydrogen bonding network exhibits characteristics that differ from isolated gas-phase dimers. Computational studies indicate that the geometry of diacetamide molecules in the crystal shows small but significant differences compared to gas-phase structures [8]. The intermolecular hydrogen bonds cause elongation of the carbonyl bonds (approximately 0.01 Angstroms) and comparable shortening of the carbon-nitrogen bonds relative to isolated molecules.

Gas-phase electron diffraction studies complement the crystallographic data by revealing that diacetamide maintains a nearly planar molecular structure with a thermally averaged dihedral angle of 36 degrees between the two acetyl groups [8]. This structural information provides a bridge between the gas-phase and crystalline environments, showing how intermolecular forces influence molecular conformation.

The crystalline hydrogen bonding network demonstrates the importance of cooperative effects in determining solid-state stability. The formation of extended networks allows for the propagation of electronic effects through the crystal lattice, stabilizing the overall structure. Computational analysis of the crystalline environment shows that hydrogen bonding energies in the solid state can differ significantly from those calculated for isolated dimers due to the influence of the extended network environment.

Modern crystallographic studies have also revealed the presence of additional weak interactions in diacetamide crystals, including CH···O contacts and π-π stacking interactions that contribute to the overall stability of the crystalline network [10] [11]. These secondary interactions work in concert with the primary hydrogen bonding motifs to create a robust three-dimensional structure.

Computational Studies of Hydrogen Bond Energetics

Computational quantum chemistry has played a pivotal role in elucidating the energetics of hydrogen bonding in diacetamide systems. A comprehensive range of theoretical methods has been employed, from basic Hartree-Fock calculations to sophisticated post-Hartree-Fock approaches including MP2, MP4, and density functional theory calculations [12] [1] [2] [6].

The earliest computational studies by Ramondo et al. employed HF/4-31G* calculations to determine the geometry of isolated diacetamide molecules, establishing the planar configuration of the amide groups and the tendency of methyl groups to eclipse the carbonyl bonds [12]. These foundational calculations were subsequently refined using MP2/6-31G* methods, which confirmed the E,Z configuration as the most stable isomer of diacetamide.

Advanced computational studies utilizing MP2/6-31G** methods have provided quantitative energetic data for diacetamide hydrogen bonding [6]. The calculations reveal stabilization energies of -44 kilojoules per mole for diacetamide-water complexes and -48 kilojoules per mole for diacetamide-methanol complexes, demonstrating that the acidity of the hydrogen bond donor is more important than its proton acceptor ability.

Density functional theory calculations using B3LYP functionals with extended basis sets have been extensively applied to study diacetamide hydrogen bonding [7]. These calculations provide detailed information about the electronic structure changes upon hydrogen bond formation, including charge transfer effects and polarization contributions to the binding energy.

Recent computational advances have incorporated basis set superposition error corrections and sophisticated treatment of electron correlation effects. MP2 calculations with aug-cc-pVTZ basis sets have been used to study cooperativity effects in diacetamide-containing systems, revealing cooperative energies ranging from 2 to 4.3 kilocalories per mole [13].

Computational studies have also addressed the vibrational spectroscopy of hydrogen-bonded diacetamide complexes. Calculated vibrational frequencies show excellent agreement with experimental infrared spectra when appropriate scaling factors are applied [12]. The calculations successfully predict the characteristic red shifts in carbonyl stretching modes and blue shifts in nitrogen-hydrogen stretching modes upon hydrogen bond formation.

Modern computational approaches have extended beyond simple dimer calculations to address extended networks and cooperative effects. Calculations on diacetamide chains of varying lengths have revealed how hydrogen bond cooperativity depends on chain length and local environment [3]. These studies demonstrate that computational methods can successfully predict the magnitude of cooperative effects and provide insights into the physical mechanisms responsible for cooperativity.